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Compound of Interest

Compound Name:
Ethyl 2-ethyl-2-methyl-3-

oxobutanoate

Cat. No.: B1349067 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectroscopic data for Ethyl
2-ethyl-2-methyl-3-oxobutanoate (CAS No: 33697-53-9). Due to the limited availability of

published experimental spectra for this specific compound, this guide leverages data from

structurally analogous compounds and established spectroscopic principles to predict its

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics.

Chemical Structure and Overview
Ethyl 2-ethyl-2-methyl-3-oxobutanoate is a β-keto ester with a quaternary α-carbon,

possessing the molecular formula C₉H₁₆O₃ and a molecular weight of 172.22 g/mol . Its

structure features an ethyl ester group, a ketone carbonyl group, and ethyl and methyl

substituents on the α-carbon. These structural elements give rise to a distinct spectroscopic

fingerprint.

SMILES:CCC(C)(C(=O)C)C(=O)OCC

Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data for

Ethyl 2-ethyl-2-methyl-3-oxobutanoate. These predictions are based on the analysis of

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1349067?utm_src=pdf-interest
https://www.benchchem.com/product/b1349067?utm_src=pdf-body
https://www.benchchem.com/product/b1349067?utm_src=pdf-body
https://www.benchchem.com/product/b1349067?utm_src=pdf-body
https://www.benchchem.com/product/b1349067?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1349067?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


similar compounds such as ethyl 2-methylacetoacetate and ethyl 2-ethylacetoacetate, as well

as established chemical shift and absorption frequency ranges.

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference:
TMS)

Chemical Shift (δ) /
ppm

Multiplicity Integration Assignment

~ 4.2 Quartet (q) 2H -O-CH₂-CH₃ (ester)

~ 2.1 Singlet (s) 3H -C(=O)-CH₃ (keto)

~ 1.8 Quartet (q) 2H -CH₂-CH₃ (α-ethyl)

~ 1.3 Singlet (s) 3H -CH₃ (α-methyl)

~ 1.2 Triplet (t) 3H -O-CH₂-CH₃ (ester)

~ 0.9 Triplet (t) 3H -CH₂-CH₃ (α-ethyl)

Predicted ¹³C NMR Data (Solvent: CDCl₃)
Chemical Shift (δ) / ppm Carbon Type Assignment

~ 205 C C=O (keto)

~ 172 C C=O (ester)

~ 61 CH₂ -O-CH₂-CH₃

~ 58 C α-quaternary carbon

~ 30 CH₃ -C(=O)-CH₃

~ 25 CH₂ -CH₂-CH₃ (α-ethyl)

~ 14 CH₃ -O-CH₂-CH₃

~ 13 CH₃ -CH₃ (α-methyl)

~ 8 CH₃ -CH₂-CH₃ (α-ethyl)

Predicted IR Data (Sample: Liquid Film)
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~ 1740 Strong C=O stretch (ester)

~ 1710 Strong C=O stretch (ketone)

2980-2850 Medium-Strong C-H stretch (alkane)

~ 1240 Strong C-O stretch (ester)

Experimental Protocols
The following are detailed, generalized methodologies for obtaining the NMR and IR spectra of

a liquid β-keto ester like Ethyl 2-ethyl-2-methyl-3-oxobutanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

Ethyl 2-ethyl-2-methyl-3-oxobutanoate

Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

5 mm NMR tubes

Pipettes

Procedure:

Sample Preparation: Prepare a solution of approximately 5-10 mg of Ethyl 2-ethyl-2-
methyl-3-oxobutanoate in approximately 0.6-0.7 mL of CDCl₃ containing TMS in a clean,

dry 5 mm NMR tube.

Instrumentation: Use a standard NMR spectrometer (e.g., 300 MHz or higher).

¹H NMR Acquisition:
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Tune and shim the spectrometer for the sample.

Acquire a one-pulse ¹H NMR spectrum. Typical parameters might include a 30-degree

pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

Process the spectrum by applying a Fourier transform, phase correction, and baseline

correction.

Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Integrate the signals and determine the multiplicities (singlet, doublet, triplet, etc.).

¹³C NMR Acquisition:

Switch the spectrometer to the ¹³C nucleus frequency.

Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of

scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.

Process the spectrum similarly to the ¹H spectrum.

Calibrate the chemical shift scale to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum to identify functional groups.

Materials:

Ethyl 2-ethyl-2-methyl-3-oxobutanoate

Fourier Transform Infrared (FTIR) spectrometer with a liquid sample holder (e.g., salt plates -

NaCl or KBr, or an ATR accessory).

Pipette

Procedure (using Salt Plates):
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Sample Preparation: Place a single drop of the neat liquid sample onto the center of a clean,

dry salt plate.

Place a second salt plate on top of the first, gently pressing to create a thin, uniform liquid

film between the plates.

Data Acquisition:

Place the salt plate assembly into the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty spectrometer.

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

Data Analysis: Identify the major absorption bands and assign them to the corresponding

functional groups.

Visualization of Structure-Spectra Relationships
The following diagram illustrates the correlation between the chemical structure of Ethyl 2-
ethyl-2-methyl-3-oxobutanoate and its predicted key spectroscopic signals.
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Figure 1. Predicted Spectroscopic Correlations for Ethyl 2-ethyl-2-methyl-3-oxobutanoate

Chemical Structure

Predicted NMR Signals

Predicted IR Absorptions

structure

¹H: ~4.2 ppm (q, 2H)Ester -OCH₂-

¹H: ~2.1 ppm (s, 3H)Keto -CH₃

¹H: ~1.8 ppm (q, 2H)α-Ethyl -CH₂-

¹³C: ~205 ppm
Keto C=O

¹³C: ~172 ppm
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~1740 cm⁻¹ (C=O ester)

Ester Carbonyl

~1710 cm⁻¹ (C=O ketone)

Keto Carbonyl
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Caption: Predicted Spectroscopic Correlations for Ethyl 2-ethyl-2-methyl-3-oxobutanoate

To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 2-ethyl-2-methyl-3-
oxobutanoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1349067#spectroscopic-data-of-ethyl-2-ethyl-2-
methyl-3-oxobutanoate-nmr-ir]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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